Distinguishing the 4-Bromophenyl Derivative from the 4-Chlorophenyl Analog: Estimated Physicochemical Property Differences
The target compound's 4-bromophenyl substituent provides distinct physicochemical properties compared to the widely available 4-chlorophenyl analog . While direct experimental LogP values are unpublished, computational estimation using the consensus LogP model via SwissADME indicates a higher lipophilicity for the bromo derivative (estimated XLogP3: 3.2) versus the chloro variant (estimated XLogP3: 2.9) [1]. This 0.3-unit difference translates to an ~2-fold higher predicted n-octanol/water partition coefficient, suggesting enhanced membrane permeability and potential CNS penetration [2]. Procurement decisions must account for this divergence, as it directly impacts in vitro assay conditions (e.g., DMSO solubility, non-specific binding) and in vivo pharmacokinetic predictions.
| Evidence Dimension | Lipophilicity (Predicted XLogP3) |
|---|---|
| Target Compound Data | 3.2 (estimated) |
| Comparator Or Baseline | 4-Chlorophenyl analog: 2.9 (estimated) |
| Quantified Difference | Δ XLogP3 = +0.3 |
| Conditions | Computational prediction using SwissADME consensus LogP model; structural analysis confirmed via SMILES comparison of bromo and chloro variants. |
Why This Matters
A 0.3-unit LogP increase indicates approximately double the lipid solubility, directly impacting assay design (e.g., required DMSO concentration) and ADME predictions for in vivo studies.
- [1] Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
